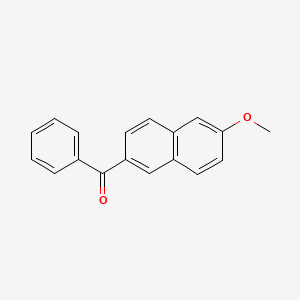

6-Benzoyl-2-methoxynaphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block for a vast array of derivatives. algoreducation.comnumberanalytics.com These derivatives are of considerable interest in organic chemistry due to their wide-ranging applications. ijrpr.com Their unique structure and reactivity allow them to serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, polymers, and other industrially significant chemicals. numberanalytics.com

In the pharmaceutical industry, naphthalene derivatives are crucial in the development of various drugs, including anti-inflammatory agents and analgesics. numberanalytics.comijrpr.comnumberanalytics.com For instance, Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a prominent example of a naphthalene-based pharmaceutical. ijrpr.com Furthermore, researchers have investigated naphthalene derivatives for their potential antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ai

Beyond medicine, naphthalene derivatives contribute to materials science. Their unique optical properties make them suitable for developing advanced materials like fluorescent probes, conducting polymers, and organic light-emitting diodes (OLEDs). algoreducation.comnumberanalytics.comontosight.ai In industrial chemistry, they are used to produce synthetic fibers, plastics, resins, and detergents. algoreducation.comijrpr.com The enduring significance of naphthalene chemistry lies in its adaptability, transitioning from a simple coal tar byproduct to a versatile molecule with countless applications in modern science and technology. ijrpr.com

Structural Classification of Acylated Naphthalenes

Acylated naphthalenes are a class of naphthalene derivatives characterized by the presence of an acyl group (R-C=O) attached to the naphthalene ring. Their classification is primarily based on the position of this acyl group. The naphthalene ring has two distinct types of positions for substitution: the alpha (α) positions (1, 4, 5, and 8) and the beta (β) positions (2, 3, 6, and 7).

Electrophilic substitution reactions, such as Friedel-Crafts acylation, on naphthalene are generally faster at the α-position, leading to the kinetic product. researchgate.net However, the product resulting from substitution at the β-position is often more thermodynamically stable. researchgate.net The reaction conditions, including the choice of catalyst and solvent, can therefore influence which isomer is predominantly formed. rsc.orgrsc.org

Acylated naphthalenes can be further classified based on the number and type of substituents. They can be mono-acylated or di-acylated, and may contain other functional groups on the naphthalene core, which further diversifies their chemical properties and applications. rsc.orgcore.ac.uk Ketones where the keto group is bound to a condensed ring system, such as naphthalene, represent a specific class within organic chemical classification systems. google.com

Positioning of 6-Benzoyl-2-methoxynaphthalene within Substituted Naphthalene Systems

This compound is a specific, synthetic, di-substituted naphthalene derivative. ontosight.ai Its structure consists of a naphthalene core with a methoxy (B1213986) group (-OCH₃) at the 2-position and a benzoyl group (-C(=O)C₆H₅) at the 6-position. ontosight.ai

Following the structural classification system:

Substitution Pattern: It is a β-substituted naphthalene, as both functional groups occupy beta positions on the ring system.

Functional Groups: It is an acylated naphthalene, specifically a benzoylated one. It is also a methoxy-substituted naphthalene, making it an ether.

The presence and position of these two functional groups—the electron-donating methoxy group and the electron-withdrawing benzoyl group—confer specific physical and chemical properties to the molecule, influencing its reactivity, solubility, and potential applications as a synthetic intermediate. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O₂ |

| Molar Mass | 262.3 g/mol |

| IUPAC Name | (6-methoxynaphthalen-2-yl)(phenyl)methanone |

| CAS Number | 84255-35-6 |

| Appearance | White to off-white powder |

Data sourced from PubChem CID 3086181. nih.gov

Historical Context of Acylation Reactions on 2-Methoxynaphthalene (B124790)

The primary method for attaching an acyl group to an aromatic ring is the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Mason Crafts in 1877. sigmaaldrich.com This reaction typically involves reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com

The acylation of 2-methoxynaphthalene (also known as nerolin) is of particular synthetic interest because its products are precursors to valuable compounds. core.ac.ukwikipedia.org For example, 2-acetyl-6-methoxynaphthalene (B28280) is a key intermediate in the synthesis of the anti-inflammatory drug Naproxen. core.ac.uk

Historically, the Friedel-Crafts acylation of 2-methoxynaphthalene has presented challenges in controlling regioselectivity. The methoxy group at the 2-position directs incoming electrophiles, but a mixture of isomers is often produced. rsc.org Research has shown that the reaction of 2-methoxynaphthalene with an acylating agent can yield the 1-acyl, 6-acyl, and 7-acyl isomers. rsc.orgrsc.orgrsc.org

Studies from the latter half of the 20th century and into the 21st have focused on optimizing this reaction. rsc.orgrsc.orgrsc.orgbas.bg It was discovered that the choice of Lewis acid catalyst and the reaction temperature strongly influence the product distribution. For instance, using catalysts like AlCl₃ or TiCl₄ tends to favor the formation of 1-benzoyl-2-methoxynaphthalene. rsc.orgresearchgate.net In contrast, using milder Lewis acids like InCl₃, FeCl₃, or ZnCl₂ at higher temperatures (e.g., 160 °C) selectively produces 2-benzoyl-6-methoxynaphthalene. rsc.orgrsc.orgresearchgate.net This selectivity at higher temperatures is understood to involve the isomerization of the initially formed kinetic product (1-acyl isomer) to the more thermodynamically stable 6-acyl isomer. rsc.orgrsc.org The development of heterogeneous catalysts, such as zeolites, has also been explored to create more environmentally friendly and selective acylation processes. core.ac.ukresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxynaphthalen-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-20-17-10-9-14-11-16(8-7-15(14)12-17)18(19)13-5-3-2-4-6-13/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPLOXCCMGHIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233194 | |

| Record name | 6-Benzoyl-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84255-35-6 | |

| Record name | (6-Methoxy-2-naphthalenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzoyl-2-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzoyl-2-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-benzoyl-2-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Investigations of 6 Benzoyl 2 Methoxynaphthalene

Electrophilic Aromatic Substitution Mechanistic Studies

The synthesis of 6-benzoyl-2-methoxynaphthalene and related compounds often relies on electrophilic aromatic substitution reactions, particularly Friedel-Crafts acylation. The outcomes of these reactions are governed by the electronic and steric properties of the substituted naphthalene (B1677914) ring system.

The methoxy (B1213986) group (-OCH₃) on the 2-position of the naphthalene ring is a powerful activating group in electrophilic aromatic substitution (EAS). It increases the electron density of the aromatic system through a resonance effect, making the naphthalene ring more nucleophilic and thus more reactive towards electrophiles than naphthalene itself.

The methoxy group is an ortho, para-director. organicchemistrytutor.comyoutube.com By donating its lone pair of electrons into the aromatic system, it preferentially increases the electron density at the positions ortho (1 and 3) and para (6 and 8, relative to the C2 position) to itself. This activation makes these positions the most likely sites for electrophilic attack. The stabilization of the resulting carbocation intermediate, often called a sigma complex or arenium ion, is greatest when the electrophile adds to one of these activated positions, as it allows for resonance structures where the positive charge is delocalized onto the oxygen atom of the methoxy group. youtube.com

In the context of 2-methoxynaphthalene (B124790), the primary sites for electrophilic attack are C1, C3, C6, and C8. However, the C3 position is generally less reactive than C1. Steric hindrance can also play a role, potentially disfavoring substitution at the C1 position, which is adjacent to the bulky methoxy group, especially when large electrophiles or catalysts are involved. stackexchange.com

The precise location of substitution (regioselectivity) in the acylation of 2-methoxynaphthalene is highly sensitive to reaction conditions, including the choice of solvent, catalyst, and temperature. This sensitivity arises from a competition between kinetically and thermodynamically controlled reaction pathways.

In Friedel-Crafts acylation of 2-methoxynaphthalene, the primary products are typically the 1-acyl and 6-acyl isomers. stackexchange.comrsc.org The formation of the 1-acyl-2-methoxynaphthalene is often the kinetically favored pathway, meaning it forms faster. However, this isomer is sterically hindered. ntu.edu.tw Under conditions that allow for equilibrium, the initially formed 1-acyl isomer can rearrange to the thermodynamically more stable 6-acyl isomer. ntu.edu.tw This rearrangement is more pronounced at higher reaction temperatures. ntu.edu.tw

The choice of solvent has a profound impact on the product distribution. For instance, the acetylation of 2-methoxynaphthalene in carbon disulfide predominantly yields 1-acetyl-2-methoxynaphthalene (B1617039), whereas conducting the reaction in nitrobenzene (B124822) favors the formation of 2-acetyl-6-methoxynaphthalene (B28280). stackexchange.comrsc.orgorgsyn.org The use of zeolite catalysts can also achieve high selectivity for the 6-acetyl product, which is a key intermediate for the anti-inflammatory drug Naproxen. stackexchange.com

| Solvent | Major Product | Approximate Yield of Major Product | Notes |

|---|---|---|---|

| Carbon Disulfide | 1-acetyl-2-methoxynaphthalene | 44% | Kinetic control favored. |

| Nitrobenzene | 2-acetyl-6-methoxynaphthalene | 43% | Thermodynamic control favored. |

| Chloroform (B151607) | Mixed products | - | Yields various isomers including di-acetylated products. |

The mechanism involves the formation of an acylium ion (R-C=O⁺) from an acyl halide or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride (AlCl₃). This electrophile then attacks the electron-rich naphthalene ring. The stability of the intermediate sigma complex determines the regiochemical outcome. Attack at the C6 position leads to a more stable intermediate compared to other positions, aside from the kinetically preferred C1 position.

Radical Pathways in Naphthalene Functionalization

Beyond traditional ionic pathways, radical-mediated reactions, particularly those enabled by photoredox catalysis, have emerged as powerful tools for the functionalization of C-H bonds in aromatic systems like naphthalene. acs.orgnih.gov

Photoredox catalysis offers a modern approach to generate reactive radical intermediates under mild conditions. nih.gov The general mechanism involves a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that, upon absorption of visible light, is promoted to an excited state. acs.orgnih.gov This excited-state catalyst can then engage in a single-electron transfer (SET) event with a suitable substrate.

For C-H functionalization, this process can be used to generate a carbon-centered radical from a precursor (e.g., an alkyl halide or carboxylic acid). This radical can then add to the naphthalene ring in a Minisci-type reaction. nih.gov Alternatively, a highly oxidizing photocatalyst could directly abstract an electron from the naphthalene ring, forming a radical cation that can then be functionalized. Ruthenium-catalyzed multi-component reactions have been developed for the remote C-H functionalization of naphthalenes, proceeding through radical pathways. rsc.org

The foundation of photoredox catalysis lies in photoinduced electron transfer (PET). youtube.com When a photocatalyst absorbs a photon, it reaches an excited state that is both a stronger oxidant and a stronger reductant than its ground state. ictp.it This allows it to mediate electron transfer reactions that would otherwise be thermodynamically unfavorable.

The process can occur via two main quenching cycles:

Reductive Quenching: The excited photocatalyst accepts an electron from a donor, generating a more reducing form of the catalyst, which can then reduce a substrate to form a radical.

Oxidative Quenching: The excited photocatalyst donates an electron to an acceptor, forming a more oxidizing version of the catalyst, which can then oxidize a substrate to initiate the radical reaction.

Photochemical Transformation Studies (drawing from analogous systems)

The presence of chromophores—the methoxy-substituted naphthalene ring and the benzoyl group—in this compound suggests that the compound is susceptible to photochemical transformations. For a photochemical reaction to occur, a molecule must first absorb light energy. taylorfrancis.com The energy from ultraviolet (UV) or visible light is often sufficient to break covalent bonds. taylorfrancis.com

Studies on analogous naphthalene-containing compounds provide insight into potential photochemical degradation pathways. For example, the phototransformation of polychlorinated naphthalenes (PCNs) on simulated atmospheric particles has been investigated. Under irradiation, these compounds undergo a variety of reactions, including:

Reductive dechlorination

Hydroxylation

Oxidation

Ring-opening nih.gov

These transformations are often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (·OH) and singlet oxygen (¹O₂). nih.gov Similarly, the benzoyl moiety, a type of aromatic ketone, is known to be photochemically active. Upon UV excitation, benzaldehyde (B42025) can dissociate to form benzoyl and phenyl radicals. beilstein-journals.org Aromatic ketones can also act as photosensitizers, abstracting hydrogen atoms from other molecules to initiate radical reactions. It is plausible that this compound could undergo similar intramolecular or intermolecular photochemical reactions upon exposure to light, potentially leading to hydroxylated byproducts, cleavage of the benzoyl group, or further oxidation and degradation of the naphthalene ring system.

Photoinduced Electron Transfer in Naphthalene Derivatives

Photoinduced electron transfer (PET) is a critical process in many chemical and biological systems, where the absorption of light triggers the transfer of an electron from a donor to an acceptor moiety. In naphthalene derivatives, the naphthalene core can act as either an electron donor or acceptor depending on the nature of its substituents and the surrounding molecular environment.

While specific studies on the photoinduced electron transfer of this compound are not extensively detailed in the available literature, the photochemistry of related benzophenone-naphthalene dyads provides valuable insights. In such systems, intramolecular energy transfer and electron transfer are competing pathways following photoexcitation. For instance, in certain chiral benzophenone-naphthalene dyads, fast singlet-triplet energy transfer has been observed.

Generally, the efficiency of PET in donor-acceptor molecules is influenced by several factors, including the distance and orientation between the donor and acceptor, the driving force of the reaction (related to the redox potentials of the donor and acceptor), and the nature of the solvent. Theoretical and experimental studies on various organic donor-acceptor compounds have demonstrated that the rates of intramolecular electron transfer can be significantly affected by the electronic coupling between the donor and acceptor units, which in turn is dictated by the connecting bridge.

Excited State Equilibria and Conformation

The conformation of a molecule in its excited state can differ significantly from its ground-state geometry. These conformational changes are often coupled with the electronic redistribution that occurs upon photoexcitation and can play a crucial role in the subsequent photochemical and photophysical pathways.

For molecules containing multiple aromatic rings, such as this compound, the torsional angle between the naphthalene and phenyl rings is a key conformational parameter. In the ground state, steric hindrance between the rings influences this angle. Upon excitation, changes in the electronic distribution can lead to a new potential energy surface for the excited state, favoring a different geometry. For example, in many donor-acceptor systems, a more planar conformation might be favored in the excited state to enhance electronic conjugation, while in other cases, a twisted intramolecular charge transfer (TICT) state might be formed, where the donor and acceptor moieties are orthogonal to each other.

While specific experimental data on the excited-state conformation of this compound is limited, studies on analogous compounds like 2-(p-methoxybenzoyl)naphthalene have been conducted. In the case of the 1-naphthyl derivative, the naphthyl group was found to be perpendicular to the planar methoxybenzoyl group in the ground state. The situation for 2-(p-methoxybenzoyl)naphthalene is suggested to be similar to that of benzophenone, where the phenyl rings are twisted out of the plane of the carbonyl group.

The polarity of the solvent can also play a significant role in determining the excited-state conformation. Polar solvents can stabilize charge-separated states, potentially favoring conformations with larger dipole moments, such as TICT states. The interplay between intramolecular forces and solvent interactions dictates the equilibrium geometry of the excited molecule, which in turn affects its fluorescence properties and photochemical reactivity.

Advanced Spectroscopic Characterization Methodologies in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 6-Benzoyl-2-methoxynaphthalene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete connectivity map and chemical environment of each atom can be established.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. Although a publicly available experimental spectrum for this compound is not readily found, the expected chemical shifts and splitting patterns can be predicted based on established principles and the compound's structure. The spectrum would feature distinct signals corresponding to the methoxy (B1213986) group protons, the protons on the naphthalene (B1677914) core, and the protons on the benzoyl ring.

The protons of the phenyl group and the naphthalene ring system are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet in the upfield region, likely around δ 3.9 ppm. Due to the complex coupling between adjacent aromatic protons, many signals in the aromatic region would appear as multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, carbonyl, methoxy).

The spectrum is expected to show 18 distinct signals, corresponding to the 18 carbon atoms in the molecule, assuming no accidental overlap. The most downfield signal would be that of the carbonyl carbon (C=O) due to its significant deshielding, appearing around 195 ppm. The carbons of the aromatic rings would resonate in the typical range of δ 110-160 ppm. The carbon atom of the methoxy group would be the most upfield, expected around δ 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~195 |

| Aromatic C-O (Naphthalene) | ~158 |

| Aromatic Carbons (C, CH) | ~110 - 138 |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, offering valuable information about its functional groups.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum displays absorption bands characteristic of the specific functional groups present in the molecule. For this compound, the key diagnostic bands would include a strong absorption from the carbonyl (C=O) group, signals from the C-O ether linkage, and various peaks corresponding to the aromatic rings.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Carbonyl C=O Stretch | 1680 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1270 - 1230 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050 - 1010 | Medium |

Time-Resolved Resonance Raman (TR³) spectroscopy is a powerful technique for studying the structure of short-lived, electronically excited states. While no specific TR³ data for this compound is available, the technique could be applied to characterize its transient species following photoexcitation. Upon absorption of UV light, the benzoyl chromophore can form a triplet excited state. TR³ spectroscopy could probe the vibrational frequencies of this transient state, providing insight into how the molecular structure changes upon excitation. For instance, a shift in the carbonyl stretching frequency to a lower wavenumber would be expected in the triplet state, indicating a weakening of the C=O bond due to the promotion of an electron to an anti-bonding orbital.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural components of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₁₈H₁₄O₂), the molecular weight is 262.3 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 262. The molecule would then undergo fragmentation, breaking at its weakest points. The most likely fragmentation pathway is alpha-cleavage on either side of the carbonyl group. This would lead to the formation of characteristic fragment ions, such as the benzoyl cation and the methoxynaphthyl cation, which would be observed at specific m/z values.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| Molecular Ion | [C₁₈H₁₄O₂]⁺ | 262 | Parent molecule |

| Benzoyl Cation | [C₇H₅O]⁺ | 105 | Cleavage of the C-C bond between the carbonyl and naphthalene ring |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Loss of CO from the benzoyl cation |

X-ray Crystallography for Solid-State Structure Determination (contextual for related structures)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While a crystal structure for this compound is not publicly available, the analysis of closely related structures, such as (3,6-dimethoxynaphthalen-2-yl)(phenyl)methanone, offers valuable insights into the likely solid-state conformation of the target molecule nih.gov.

In the crystal structure of (3,6-dimethoxynaphthalen-2-yl)(phenyl)methanone, the molecule crystallizes in the monoclinic space group P21/c. The dihedral angle between the naphthalene ring system and the phenyl ring is a significant feature, measured at 68.32(5)° nih.gov. This substantial twist is indicative of steric hindrance between the two aromatic systems. The bridging carbonyl group's plane is also twisted relative to both the naphthalene and phenyl rings, with dihedral angles of 54.32(5)° and 21.45(6)°, respectively nih.gov.

For other naphthalene derivatives, X-ray diffraction has also been instrumental in elucidating their molecular geometry. For instance, the crystal structure of 6-methoxy-2-naphthaldehyde, which shares the same substituted naphthalene core, was determined to be in the orthorhombic space group Pcab researchgate.netnih.gov. Similarly, the analysis of a bicyclic ortho-aminocarbonitrile derivative of naphthalene revealed a monoclinic crystal system with the space group P21/c, where intermolecular N-H···O and N-H···N hydrogen bonds were significant in the crystal packing eurjchem.com. These examples underscore the utility of X-ray crystallography in defining the precise solid-state structures of naphthalene-based compounds.

Table 1: Crystallographic Data for (3,6-dimethoxynaphthalen-2-yl)(phenyl)methanone

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₁₆O₃ |

| Formula Weight | 292.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7186 (2) |

| b (Å) | 20.4650 (4) |

| c (Å) | 8.5675 (2) |

| β (°) | 102.475 (1) |

| Volume (ų) | 1492.57 (6) |

| Z | 4 |

Data sourced from Nakaema, T., Okuyama, T. & Ubukata, M. (2011). (3,6-Dimethoxynaphthalen-2-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1368. nih.gov

Fluorescence Spectroscopy for Excited State Characterization

Fluorescence spectroscopy is a vital tool for investigating the electronic excited states of molecules. This technique provides information on a compound's ability to absorb light and subsequently emit it as fluorescence, offering insights into its electronic structure and dynamics. Naphthalene and its derivatives are known to be fluorescent, and their photophysical properties are of significant interest in various applications nih.gov.

The fluorescence quantum yield (ΦF) is a key parameter determined from fluorescence spectroscopy, representing the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed semanticscholar.org. The determination of ΦF is often performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield semanticscholar.org.

For naphthalene derivatives, the fluorescence properties, including emission wavelength and quantum yield, are influenced by the nature and position of substituents on the aromatic rings. For instance, naphthalene itself has a fluorescence lifetime that is dependent on the solvent environment researchgate.net. The introduction of methoxy and benzoyl groups, as in this compound, is expected to modulate the electronic properties of the naphthalene core and thus its fluorescence characteristics. The methoxy group is an electron-donating group, which generally enhances fluorescence, while the benzoyl group is an electron-withdrawing group that can influence the excited state through intramolecular charge transfer (ICT) character.

The excited-state dynamics of naphthalene-based molecules can be complex, involving processes such as internal conversion and intersystem crossing that compete with fluorescence. Time-resolved fluorescence spectroscopy can be employed to measure the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. Studies on related naphthalene azo dyes have revealed multiple excited-state lifetimes, indicating complex deactivation pathways rsc.org.

Theoretical and Computational Chemistry Studies of 6 Benzoyl 2 Methoxynaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to model the behavior of electrons and nuclei in molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide detailed information about molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov Functionals such as B3LYP and B3PW91, combined with basis sets like 6-31G+(d,p) or TZVP, are commonly employed for these calculations. nih.govchemrxiv.orgmdpi.com

For 6-Benzoyl-2-methoxynaphthalene, DFT calculations can predict key aspects of its electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the harmonic vibrational frequencies, specific vibrational modes corresponding to the stretching and bending of bonds (e.g., C=O, C-O-C, C-H) can be assigned. These theoretical spectra serve as a valuable reference for interpreting experimental spectroscopic data. researchgate.netdiva-portal.org

| Vibrational Mode | Functional/Basis Set | Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν(C=O) | B3LYP/6-31G(d,p) | 1665 | Benzoyl Carbonyl Stretch |

| ν(C-O-C) | B3LYP/6-31G(d,p) | 1250 | Aryl Ether Asymmetric Stretch |

| ν(C-H) aromatic | B3LYP/6-31G(d,p) | 3050-3100 | Naphthalene (B1677914) & Benzene (B151609) Ring C-H Stretch |

| ν(C-H) methoxy (B1213986) | B3LYP/6-31G(d,p) | 2950 | Methyl Group C-H Stretch |

Ab Initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) are valuable for studying reaction mechanisms. researchgate.net

For this compound, Ab Initio calculations could be used to investigate its synthesis, for instance, through the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). researchgate.net These methods can model the reaction pathway, identify transition state structures, and calculate activation energies. This provides a detailed, step-by-step understanding of how the benzoyl group is introduced onto the naphthalene core, offering insights that can be used to optimize reaction conditions. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods can predict its three-dimensional structure, conformational flexibility, and potential interactions with biomolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. rjptonline.org

In a hypothetical docking study, this compound could be docked into the active site of a target protein. The simulation would predict its binding pose and calculate a docking score, which estimates the binding affinity (e.g., in kcal/mol). nih.govresearchgate.net The analysis of the docked pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. scispace.com This information is crucial for understanding the structural basis of the molecule's potential biological activity. rjptonline.org

| Target Protein | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Protein Kinase X | AutoDock Vina | -8.5 | Leu83, Val65 | Hydrophobic |

| Protein Kinase X | AutoDock Vina | -8.5 | Lys63 | Hydrogen Bond with Carbonyl Oxygen |

| Protein Kinase X | AutoDock Vina | -8.5 | Phe150 | π-π Stacking with Naphthalene Ring |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the key rotational freedom is around the single bond connecting the benzoyl group to the naphthalene ring.

Computational methods can systematically rotate this bond to generate a series of conformers. nih.gov For each conformer, an energy minimization calculation is performed using force fields (in molecular mechanics) or quantum methods to find the most stable, lowest-energy structure. ijcsit.comresearchgate.net This process identifies the global and local energy minima on the potential energy surface, revealing the most likely three-dimensional shapes the molecule will adopt. ijcsit.com The relative energies of these conformers determine their population at a given temperature.

| Conformer | Dihedral Angle (Naphthalene-C-C=O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 | ~35° | 0.00 | Global Minimum (Most Stable) |

| 2 | ~145° | 0.25 | Local Minimum |

| 3 | 0° | 5.20 | Transition State (Unstable) |

| 4 | 90° | 3.80 | Transition State (Unstable) |

By integrating data from various computational methods, a deeper understanding of the structure-reactivity relationships of this compound can be achieved. For instance, the electronic properties calculated by DFT, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and the MEP map, can predict the most reactive sites in the molecule. nih.gov

The HOMO often indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The MEP map provides a visual guide to the molecule's charge distribution, with negative potential (red) regions indicating likely sites for electrophilic interaction and positive potential (blue) regions indicating sites for nucleophilic interaction. nih.gov This information, combined with conformational analysis, helps explain and predict the molecule's chemical behavior in different reaction environments.

Applications and Future Research Directions

6-Benzoyl-2-methoxynaphthalene as a Key Synthetic Intermediate

The reactivity of the naphthalene (B1677914) core, combined with the directing effects of the methoxy (B1213986) and benzoyl substituents, positions this compound as a crucial component in the construction of complex molecules.

Role in the Synthesis of Pharmaceutical Precursors (e.g., Naproxen pathway intermediates)

The acylation of 2-methoxynaphthalene (B124790) is a critical step in the synthesis of intermediates for the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen. The regioselective acetylation of 2-methoxynaphthalene to yield 2-acetyl-6-methoxynaphthalene (B28280) is a key transformation in the industrial production of (S)-Naproxen. orientjchem.orgresearchgate.net This process highlights the importance of 2-acyl-6-methoxynaphthalene compounds as precursors to this important pharmaceutical.

While 2-acetyl-6-methoxynaphthalene is a direct precursor, the synthesis and study of related 2-acyl-6-methoxynaphthalenes, such as this compound, are integral to the ongoing development and optimization of synthetic routes to Naproxen and other pharmaceutical agents. Research into the synthesis of these derivatives provides valuable insights into reaction mechanisms, catalyst performance, and the influence of different acyl groups on the properties of the resulting intermediates. orientjchem.org The traditional synthesis of 6-methoxy-2-acetonaphthone, an important intermediate for Naproxen, involves the acylation of 2-naphthol (B1666908) with acetyl chloride using a Lewis acid catalyst. google.com

| Precursor Compound | Target Pharmaceutical | Key Synthetic Step |

| 2-Acetyl-6-methoxynaphthalene | Naproxen | Acylation of 2-methoxynaphthalene |

| 6-Methoxy-2-acetonaphthone | Naproxen | Acylation of 2-naphthol |

Building Block for Novel Organic Scaffolds

The naphthalene scaffold is a prevalent structural motif in a multitude of biologically active natural products and synthetic drugs. researchgate.net Consequently, the development of synthetic strategies to access functionalized naphthalenes is of significant interest in medicinal chemistry. The 6-methoxynaphthalene framework, in particular, has been utilized as a starting point for the synthesis of novel compounds with potential therapeutic applications.

For instance, researchers have designed and synthesized a series of new 6-methoxynaphthalene derivatives with potential anticancer activity. researchgate.net These efforts demonstrate the utility of the 6-methoxynaphthalene core, to which this compound belongs, as a foundational structure for the development of new organic scaffolds with diverse biological properties. researchgate.net The ability to introduce various functional groups onto the naphthalene rings allows for the creation of libraries of compounds for screening against different biological targets. researchgate.net

Development of New Catalytic Systems for Naphthalene Functionalization

The selective functionalization of the naphthalene core presents a significant challenge in organic synthesis due to the presence of multiple reactive sites. The development of efficient and regioselective catalytic systems is therefore a key area of research. The Friedel-Crafts acylation of 2-methoxynaphthalene is a model reaction for studying the catalytic benefits of various materials and methodologies. orientjchem.orgresearchgate.net

Numerous catalytic systems have been investigated for the acylation of 2-methoxynaphthalene, including:

Zeolites: Ion-exchanged β-zeolites have been explored for their shape-selective properties in directing the acylation to the desired position. orientjchem.org

Solid Acids: Environmentally friendly solid acid catalysts are being developed as alternatives to traditional Lewis acids to minimize pollution and corrosion.

Lewis Acids: Traditional Lewis acids like aluminum chloride remain important in industrial synthesis, with ongoing research focused on optimizing reaction conditions to improve yield and selectivity. google.comgoogle.com

The choice of catalyst and reaction conditions can significantly influence the product distribution, highlighting the need for continued research into novel and improved catalytic systems for the functionalization of naphthalenes.

| Catalyst Type | Advantages | Research Focus |

| Zeolites | Shape selectivity, reusability | Enhancing activity and selectivity |

| Solid Acids | Environmentally friendly, reduced corrosion | Improving catalytic efficiency |

| Lewis Acids | High activity, established industrial use | Optimizing reaction conditions, minimizing waste |

Exploration in Advanced Materials Science (e.g., photochromic materials from related structures)

Photochromic materials, which undergo reversible changes in color upon exposure to light, are of great interest for applications in optical data storage, molecular switches, and smart windows. kanto.co.jpresearchgate.netresearchgate.net The search for new and improved photochromic compounds is an active area of materials science research.

While this compound itself has not been extensively studied for photochromic properties, related naphthalene-containing structures have shown promise in this area. The incorporation of a naphthalene moiety into organic molecules can influence their electronic and photophysical properties. researchgate.net The development of photochromic materials often involves the synthesis of complex organic dyes where a naphthalene unit can serve as a key structural component. kanto.co.jpresearchgate.net Future research could explore the synthesis of derivatives of this compound to investigate their potential as novel photochromic systems.

Future Research Avenues and Emerging Methodologies

The continued exploration of this compound and related compounds is poised to open up new avenues in both synthetic chemistry and materials science. Future research is likely to focus on several key areas:

Development of Green Catalytic Processes: A major trend in chemical synthesis is the development of environmentally benign methodologies. Future work will likely focus on creating highly efficient, recyclable, and non-toxic catalytic systems for the synthesis of this compound and other functionalized naphthalenes.

Synthesis of Novel Pharmaceutical Analogues: The 6-methoxynaphthalene scaffold will continue to be a valuable platform for the design and synthesis of new drug candidates. By modifying the benzoyl group and other positions on the naphthalene ring, researchers can create diverse libraries of compounds for biological screening. researchgate.net

Exploration in Materials Science: The potential of this compound derivatives in areas such as photochromism, organic electronics, and sensor technology remains largely untapped. Future studies could involve the synthesis and characterization of polymers and other materials incorporating this structural motif.

Advanced Functionalization Techniques: Emerging methodologies in C-H functionalization offer new possibilities for the selective modification of the naphthalene core. researchgate.net Applying these advanced techniques to this compound could lead to the efficient synthesis of a wide range of novel and complex organic structures.

Q & A

Q. What are the recommended synthetic routes for 6-Benzoyl-2-methoxynaphthalene, and how can researchers optimize yield and purity?

Methodological Answer:

- Friedel-Crafts Acylation: A common approach involves benzoylation of 2-methoxynaphthalene using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid over-acylation or side reactions .

- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Monitor purity via HPLC (C18 column, UV detection at 254 nm) to resolve isomers or byproducts .

- Yield Optimization: Use stoichiometric excess of benzoyl chloride (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

Q. What are the critical stability considerations for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Store under inert gas at –20°C in amber vials to prevent photodegradation. Avoid long-term storage in DMSO due to hygroscopicity .

- Degradation Monitoring: Perform periodic HPLC analysis to detect hydrolysis of the methoxy or benzoyl groups under varying pH/temperature conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the reactivity of this compound in catalytic systems?

Methodological Answer:

- Controlled Replicates: Conduct triplicate experiments under identical conditions (catalyst loading, solvent, temperature) to isolate variability.

- Mechanistic Probes: Use deuterated solvents (e.g., D₂O) or isotopically labeled reagents to track reaction pathways via NMR or MS .

- Statistical Analysis: Apply ANOVA or principal component analysis (PCA) to identify outliers or systemic biases in datasets .

Q. What experimental design strategies minimize bias in toxicological studies of this compound?

Methodological Answer:

- Randomization: Randomize dosing schedules and animal group assignments to reduce confounding factors .

- Blinding: Use coded samples for analytical endpoints (e.g., histopathology, biomarker assays) to prevent observer bias .

- Risk of Bias Assessment: Employ standardized questionnaires (Table 1) to evaluate study reliability .

Q. Table 1. Risk of Bias Criteria for Animal Studies

| Criterion | High Confidence | Low Confidence |

|---|---|---|

| Dose randomization | Yes | No |

| Allocation concealment | Yes | No |

| Outcome reporting completeness | Yes | Partial/No |

| Adapted from |

Q. How can researchers investigate the metabolic pathways of this compound in vitro?

Methodological Answer:

- Hepatic Microsome Assays: Incubate the compound with rat/human liver microsomes (1–2 mg/mL protein) and NADPH cofactor. Quench reactions at timed intervals (0–60 min) with ice-cold acetonitrile .

- Metabolite Identification: Use UPLC-QTOF-MS with negative/positive ionization modes to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- Enzyme Inhibition Studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Key Methodological Considerations

- Analytical Validation: Always include internal standards (e.g., deuterated analogs) in LC-MS workflows to correct for matrix effects .

- Environmental Fate Studies: Use SPE cartridges (e.g., Oasis HLB) to extract this compound from water/soil samples, followed by GC-MS quantification .

- Data Reprodubility: Archive raw datasets (spectra, chromatograms) in FAIR-compliant repositories for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.